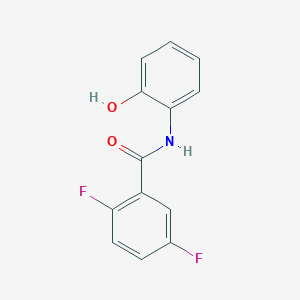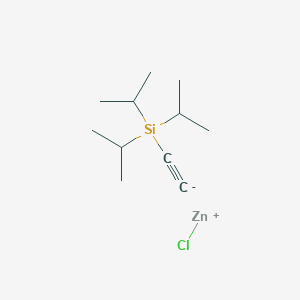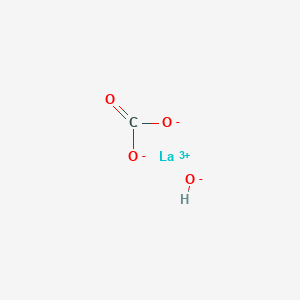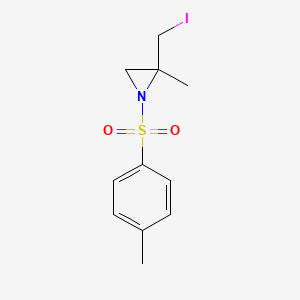
2-Sulfanylethyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanylethyl methylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-sulfanylethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylethyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of methylphosphonic dichloride with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Methylphosphonic dichloride and 2-mercaptoethanol.
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed and stirred at room temperature, and the product is isolated by standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. One such method is the microwave-accelerated McKenna synthesis, which utilizes bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl methylphosphonates, followed by desilylation upon contact with water or methanol . This method offers high yields and mild reaction conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Sulfanylethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Phosphonate esters or amides.
Hydrolysis: Phosphonic acids.
Aplicaciones Científicas De Investigación
2-Sulfanylethyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphonates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and antibacterial drugs.
Mecanismo De Acción
The mechanism by which 2-sulfanylethyl methylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethylphosphonate: Similar in structure but with a hydroxyl group instead of a thiol group.
Methylphosphonic acid: Lacks the 2-sulfanylethyl moiety.
2-Aminoethylphosphonate: Contains an amino group instead of a thiol group
Uniqueness
2-Sulfanylethyl methylphosphonate is unique due to the presence of both a thiol and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
192386-53-1 |
|---|---|
Fórmula molecular |
C3H8O3PS- |
Peso molecular |
155.14 g/mol |
Nombre IUPAC |
methyl(2-sulfanylethoxy)phosphinate |
InChI |
InChI=1S/C3H9O3PS/c1-7(4,5)6-2-3-8/h8H,2-3H2,1H3,(H,4,5)/p-1 |
Clave InChI |
ZNQHTOBNAOHLKL-UHFFFAOYSA-M |
SMILES canónico |
CP(=O)([O-])OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
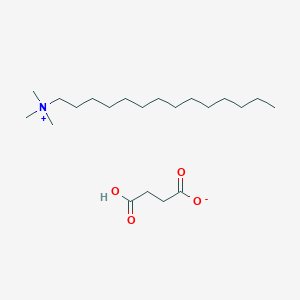
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
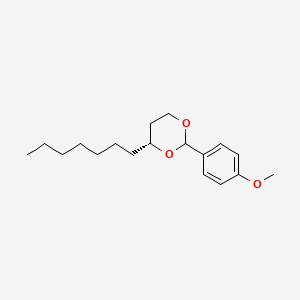
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

